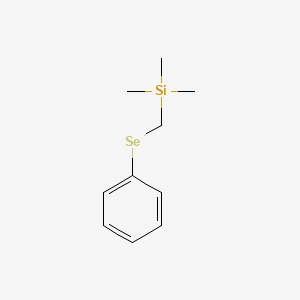

Trimethyl((phenylseleno)methyl)silane

Description

Properties

IUPAC Name |

trimethyl(phenylselanylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16SeSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFASNHOOXGHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[Se]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16SeSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204804 | |

| Record name | Trimethyl((phenylseleno)methyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56253-60-2 | |

| Record name | [[(Trimethylsilyl)methyl]seleno]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56253-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl((phenylseleno)methyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl((phenylseleno)methyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl[(phenylseleno)methyl]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethyl((phenylseleno)methyl)silane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVE7SE4ZAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethyl((phenylseleno)methyl)silane: A Strategic Reagent for Homologation and Vinyl Selenide Synthesis

Abstract Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃) is a bifunctional organometallic reagent that serves as a linchpin in modern organic synthesis. Characterized by the synergistic stabilization of carbanions by adjacent silicon and selenium atoms, this compound acts as a versatile building block for the stereoselective synthesis of vinyl selenides via Peterson olefination. Furthermore, it functions as a synthetic equivalent for the formyl anion, enabling one-carbon homologation sequences. This guide provides a comprehensive technical analysis of its properties, synthesis, reaction mechanisms, and experimental handling.

Introduction: The Silicon-Selenium Synergy

Trimethyl((phenylseleno)methyl)silane represents a class of reagents where a methylene bridge connects two heteroatoms capable of stabilizing negative charge: a silicon atom (via

Upon deprotonation, the resulting

Physicochemical Properties[1][2][3][4][5]

The following data characterizes the standard grade of Trimethyl((phenylseleno)methyl)silane used in research applications.

| Property | Value | Notes |

| CAS Number | 56253-60-2 | |

| Molecular Formula | C₁₀H₁₆SeSi | |

| Molecular Weight | 243.29 g/mol | |

| Appearance | Clear to pale yellow liquid | Oxidizes to selenoxide upon prolonged air exposure |

| Boiling Point | 92–93 °C @ 5 mmHg | Also cited as 51–53 °C @ 0.3 mmHg |

| Density | 1.196 g/cm³ @ 20 °C | |

| Refractive Index ( | 1.5515 – 1.5555 | |

| Solubility | Soluble in THF, Et₂O, Benzene | Decomposes in protic solvents under acidic conditions |

| Stability | Moisture Sensitive | Store under Argon/Nitrogen at 2–8 °C |

Synthesis & Preparation

Core Principle: The synthesis relies on a nucleophilic substitution (

Mechanistic Pathway[4][6][7][8][9]

-

Generation of Nucleophile: Diphenyl diselenide (PhSeSePh) is reduced by sodium metal or sodium borohydride to generate the highly nucleophilic sodium phenylselenolate (PhSeNa).

-

Alkylation: The PhSeNa species attacks (chloromethyl)trimethylsilane (ClCH₂SiMe₃), displacing the chloride ion.

Detailed Synthetic Protocol

Note: All steps must be performed under an inert atmosphere (Ar or N₂) due to the air-sensitivity of selenolate intermediates.

-

Reagents:

-

Diphenyl diselenide (10 mmol)

-

Sodium metal (22 mmol, dispersion or small pieces)

-

(Chloromethyl)trimethylsilane (20 mmol)

-

Anhydrous THF (50 mL)

-

-

Procedure:

-

Step A (Reduction): Suspend sodium metal in anhydrous THF. Add diphenyl diselenide slowly. The solution will turn from yellow to colorless (or faint yellow) as the Se–Se bond cleaves and PhSeNa forms. Stir for 2–3 hours at reflux or until sodium is consumed.

-

Step B (Alkylation): Cool the mixture to 0 °C. Add (chloromethyl)trimethylsilane dropwise via syringe.

-

Step C (Reaction): Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (NaCl) will form.

-

Step D (Workup): Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Step E (Purification): Distill the crude oil under reduced pressure (approx. 92 °C @ 5 mmHg) to obtain the pure product.

-

Reactivity Profile & Mechanisms[9][10][11]

The utility of PhSeCH₂SiMe₃ is defined by its ability to undergo Peterson Olefination to form vinyl selenides.

Lithiation

Treatment with n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) in THF at -78 °C cleanly removes a methylene proton.

Peterson Olefination Mechanism

The lithiated species adds to aldehydes or ketones to form a

-

Basic Conditions (Syn-Elimination): If the intermediate alkoxide is heated or treated with excess base (KH), it undergoes a concerted syn-elimination via a 4-membered oxasiletanide transition state.

-

Acidic Conditions (Anti-Elimination): Treatment with acid (AcOH or H₂SO₄) promotes anti-elimination.[1]

However, for PhSeCH₂SiMe₃, the reaction is often quenched and treated to yield vinyl selenides (PhSe–CH=CR₂).

Mechanistic Diagram (Graphviz)

Figure 1: Reaction pathway from precursor to vinyl selenide and homologous aldehyde.[1]

Applications in Synthesis

Synthesis of Vinyl Selenides

Vinyl selenides are valuable intermediates. They act as masked carbonyls or can participate in transition-metal-catalyzed cross-coupling (e.g., Kumada or Suzuki-type reactions) to form substituted alkenes.

One-Carbon Homologation

PhSeCH₂SiMe₃ serves as a formyl anion equivalent .

-

Formation: Convert aldehyde

to vinyl selenide -

Hydrolysis: The vinyl selenide is hydrolyzed (often using HgCl₂ or acid) to yield the homologous aldehyde

. This provides a reliable alternative to Wittig reactions using methoxymethylenetriphenylphosphorane, particularly when milder conditions are required.

Experimental Protocol: Peterson Olefination[4][7][9][11]

Objective: Synthesis of 1-Phenyl-2-(phenylseleno)ethene from Benzaldehyde.

-

Lithiation:

-

In a flame-dried flask under Argon, dissolve Trimethyl((phenylseleno)methyl)silane (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Cool to -78 °C.

-

Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes. The solution usually turns yellow/orange.

-

-

Addition:

-

Add Benzaldehyde (1.0 equiv) dropwise at -78 °C.

-

Stir for 1 hour at -78 °C, then allow to warm to 0 °C over 2 hours.

-

-

Elimination:

-

Note: Spontaneous elimination often occurs upon warming. If isolation of the

-hydroxysilane is not required, proceed to workup. -

Quench with saturated NH₄Cl solution.

-

Extract with diethyl ether. Dry organic layer over Na₂SO₄.

-

-

Purification:

-

Flash chromatography on silica gel (Hexanes/EtOAc) yields the vinyl selenide (mixture of E and Z isomers).

-

Safety & Handling (E-E-A-T)

-

Selenium Toxicity: Organoselenium compounds are toxic if ingested or inhaled. Chronic exposure can lead to selenosis. All manipulations must occur in a well-ventilated fume hood.

-

Stench: While less volatile than lower molecular weight selenides, PhSeCH₂SiMe₃ and its byproducts (PhSeH) possess a penetrating, disagreeable odor. Use bleach (sodium hypochlorite) to oxidize and deodorize glassware and spills immediately.

-

Waste Disposal: Segregate all selenium waste. Do not mix with general organic waste. Dispose of according to hazardous waste regulations for heavy metals/metalloids.

References

-

Synthesis via Nucleophilic Substitution

-

Peterson Olefination Mechanism

-

Physical Properties & NMR Data

-

PubChem. (n.d.). Trimethyl((phenylseleno)methyl)silane Compound Summary. National Library of Medicine. Link

-

-

Vinyl Selenide Utility

Sources

- 1. Peterson Olefination | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Peterson Olefination [organic-chemistry.org]

- 5. Peterson olefination - Wikipedia [en.wikipedia.org]

- 6. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols [organic-chemistry.org]

- 7. CN106117258A - A kind of preparation method of trifluoromethyl (trimethyl) silane - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Trimethyl((phenylseleno)methyl)silane molecular structure and bonding

Structural Dynamics, Synthetic Protocols, and Medicinal Chemistry Applications[1]

Executive Summary

Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃), often referred to as the "Silicon-Selenium Hybrid Reagent," represents a specialized class of geminal heteroatom-substituted synthons.[1] It serves as a linchpin in organic synthesis due to its unique ability to stabilize adjacent carbanions (via the silicon

This guide provides a rigorous analysis of its molecular architecture, validated synthesis protocols, and its critical role in homologation reactions within drug discovery pipelines.

Part 1: Molecular Architecture & Bonding Dynamics

The utility of PhSeCH₂SiMe₃ stems from the synergistic electronic effects of the silyl and seleno groups on the central methylene bridge.

1.1 Structural Parameters

The molecule features a central

| Parameter | Value (Approx.) | Mechanistic Implication |

| Bond Length (Si-C) | 1.87 Å | Long, weak bond; hyperconjugative stabilization of |

| Bond Length (C-Se) | 1.96 Å | Weak bond; susceptible to homolytic cleavage (radical generation).[1] |

| Bond Angle (Si-C-Se) | ~109.5° | Tetrahedral geometry; allows orbital overlap for anion stabilization.[1] |

| Dipole Moment | Low | Lipophilic; soluble in non-polar solvents (Hexane, THF, Toluene).[1] |

1.2 Electronic Stabilization (The Geminal Effect)

The central methylene protons are uniquely acidic (

-

-Silicon Effect: The

-

Selenium Polarization: The high polarizability of the selenium atom further stabilizes the negative charge through

-orbital resonance (historical view) or

Figure 1: Electronic stabilization in the lithiated intermediate [PhSe-CH(Li)-SiMe₃].[1] The convergence of Silicon and Selenium effects creates a "soft" nucleophile ideal for

Part 2: Synthetic Pathways & Purity Validation[1][2]

Trustworthiness Protocol: The following synthesis is based on the nucleophilic substitution of chloromethyltrimethylsilane by the phenylselenolate anion. This method is preferred over direct silylation of organoseleniums due to higher yields and easier purification.[1]

2.1 Reagents & Stoichiometry[1]

-

Diphenyl diselenide (PhSeSePh): 10.0 mmol[1]

-

Sodium Borohydride (NaBH₄): 22.0 mmol (in Ethanol) OR Sodium metal (in THF/Liquid NH₃)[1]

-

(Chloromethyl)trimethylsilane (ClCH₂SiMe₃): 22.0 mmol[1]

-

Solvent: Anhydrous Ethanol (for NaBH₄ method) or THF (for Na method).[1]

2.2 Step-by-Step Protocol (NaBH₄ Reduction Method)

-

Selenolate Formation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve PhSeSePh (3.12 g, 10 mmol) in anhydrous ethanol (50 mL).

-

Reduction: Cool to 0°C. Add NaBH₄ (0.83 g, 22 mmol) portion-wise. The yellow solution will turn colorless, indicating the formation of Sodium Phenylselenolate (PhSeNa). Evolution of H₂ gas will occur—ensure proper venting.

-

Alkylation: Add (Chloromethyl)trimethylsilane (2.70 g, 22 mmol) dropwise via syringe over 10 minutes.

-

Reflux: Warm to room temperature, then reflux for 2 hours.

-

Workup: Quench with water (50 mL). Extract with Pentane (3 x 50 mL).[1] The use of pentane minimizes the extraction of polar impurities.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Distill under reduced pressure (bp ~106°C at 6 mmHg) to obtain a clear, colorless oil.[1]

2.3 Analytical Validation (Self-Validating Metrics)

To ensure the reagent is suitable for sensitive metallation reactions, it must meet these spectral criteria:

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | Trimethylsilyl group (Integration reference).[1] | |

| Methylene bridge (-CH₂-).[1] Critical Purity Check: If this is a doublet or multiplet, starting material remains.[1] | ||

| Phenyl aromatic protons.[1] | ||

| ¹³C NMR | TMS Carbons. | |

| Methylene Carbon (Si-C-Se).[1] | ||

| GC-MS | Molecular ion peak (Isotopic pattern of Se is characteristic).[1] |

Part 3: Reactivity Profile & Mechanistic Pathways[1]

The reagent acts as a dianion equivalent or a homologation vector .[1] The reactivity is bifurcated into Anionic (Lithiation) and Oxidative (Elimination) pathways.[1]

3.1 The "Krief-Reich" Elimination Pathway

One of the most powerful applications is the synthesis of homologous aldehydes or vinyl silanes.

-

Lithiation: Treatment with LDA at -78°C generates the anion.[1]

-

Trapping: Reaction with an aldehyde (R-CHO) yields the

-hydroxy silane.[1] -

Elimination:

-

Path A (Vinyl Silane): Oxidation of Se to Selenoxide (using

) leads to syn-elimination of PhSeOH, leaving the vinyl silane. -

Path B (Homologation): Acidic elimination or Peterson-type elimination can yield vinyl selenides.[1]

-

Figure 2: Divergent reactivity pathways.[1] The oxidative elimination of the selenium moiety (Path A) is the standard route for accessing vinyl silanes, which are versatile cross-coupling partners.

Part 4: Applications in Medicinal Chemistry

For drug development professionals, this reagent offers specific advantages in Bioisosteric Replacement and Late-Stage Functionalization .[1]

4.1 Silicon-Switch Strategies

Replacing a carbon atom with silicon (Silicon Switch) often improves the metabolic stability and lipophilicity of a drug candidate.[1] PhSeCH₂SiMe₃ allows for the precise introduction of the -CH₂SiMe₃ motif.

-

Protocol: Lithiation of PhSeCH₂SiMe₃ followed by reaction with an alkyl halide (R-X), then reductive removal of the PhSe group (using

or Raney Ni) yields

4.2 Synthesis of Exocyclic Olefins

Many natural products and inhibitors require exocyclic double bonds (e.g., methylene groups).[1]

-

Mechanism: The reagent reacts with ketones to form

-hydroxy selenides.[1] Subsequent elimination provides the alkene.[1] Unlike the Wittig reaction, the silicon byproduct is easily removed, and the reaction conditions are often milder.

4.3 Radical Cyclization Precursors

The C-Se bond is homolytically labile.[1]

-

Application: Treatment with AIBN/Bu₃SnH generates the

-silyl radical (

References

-

Reich, H. J., & Renga, J. M. (1975).[1] Organoselenium chemistry. Conversion of ketones to enones by selenoxide elimination.[1] The Journal of Organic Chemistry.

-

Krief, A., et al. (1985).[1] Synthesis of vinylsilanes from carbonyl compounds using seleno-silanes.[1] Tetrahedron Letters.

-

ChemicalBook. (2024).[1] Trimethyl(phenylseleno)silane and derivatives: Physical Properties and NMR Data.

-

PubChem. (2024).[1] Trimethyl((phenylseleno)methyl)silane Compound Summary. National Library of Medicine.[1] [1]

-

Isobe, M., et al. (1999).[1] Silicon-directed organic synthesis.[1] Journal of Synthetic Organic Chemistry, Japan.[1]

Sources

Technical Guide: Stability and Storage of Trimethyl((phenylseleno)methyl)silane

This guide serves as a definitive technical resource for the handling, storage, and stability maintenance of Trimethyl((phenylseleno)methyl)silane . It is designed for synthetic chemists and process engineers who utilize this reagent as a precursor for

Executive Summary

Trimethyl((phenylseleno)methyl)silane (PhSeCH

Failure to maintain strict storage conditions typically results in the formation of diphenyl diselenide (PhSeSePh) and siloxanes, rendering the reagent useless for precise stoichiometric applications.

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 56253-60-2 | Distinct from PhSeSiMe |

| Formula | C | MW: 243.28 g/mol |

| Structure | Ph-Se-CH | Methylene bridge is critical for stability |

| Boiling Point | 51–53 °C @ 0.3 mmHg | High vacuum distillation required for purification |

| Density | ~1.196 g/mL | Denser than water |

| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition (Se |

| Solubility | THF, Et | Reacts with protic solvents (MeOH, H |

Stability Analysis & Degradation Mechanisms

Understanding the causality of degradation is essential for implementing effective storage protocols.

Oxidative Stability (The Primary Threat)

Unlike simple alkyl selenides, PhSeCH

-

Mechanism: Exposure to atmospheric oxygen converts the selenide to the corresponding selenoxide:

-

The "Blocked Elimination" Effect: Standard selenoxides with

-hydrogens undergo rapid syn-elimination at room temperature to form alkenes. However, in this molecule, the -

Consequence: The selenoxide cannot eliminate to form a double bond. While this grants temporary thermal stability to the oxidized species, it eventually undergoes complex rearrangements (Pummerer-type) or cleavage to form diphenyl diselenide (PhSeSePh) and volatile siloxanes.

Photostability

Organoselenium compounds are inherently photosensitive. UV/Visible light promotes the homolytic cleavage of the C-Se bond.

-

Radical Pathway: $ \text{PhSe-CH}_2\text{SiMe}_3 \xrightarrow{h\nu} \text{PhSe}^\bullet + \text{^\bullet CH}_2\text{SiMe}_3 $

-

Result: The phenylseleno radicals dimerize to form PhSeSePh (yellow/orange solid), while the silylmethyl radicals abstract hydrogen or dimerize, leading to irreversible purity loss.

Hydrolytic Stability

The C-Si bond is generally stable to neutral water. However, the molecule is sensitive to acid-catalyzed protodesilylation :

Visualization: Degradation Pathways

The following diagram illustrates the logical flow of degradation triggers and their respective products.

Caption: Primary degradation pathways showing the conversion of the active reagent into diphenyl diselenide and siloxane byproducts via oxidation, photolysis, and acid catalysis.

Storage & Handling Protocols

To ensure reagent integrity (>98% purity) over long durations (6–12 months), adhere to this "Fortress" storage system.

The "Fortress" Storage System

| Layer | Specification | Rationale |

| Primary Container | Schlenk Flask or Crimped Vial | Must allow gas cycling (Vacuum/Argon) without opening to air. Teflon-lined septa are mandatory to prevent Se leaching. |

| Atmosphere | Argon (Pre-purified) | Argon is denser than air, providing a better blanket than Nitrogen for liquid reagents. |

| Temperature | -20 °C (Freezer) | Kinetic suppression of oxidation and radical formation. |

| Secondary Containment | Unbreakable Plastic Jar with Charcoal | Organoselenium compounds have a potent, penetrating stench. Activated charcoal absorbs fugitive vapors. |

| Light Protection | Aluminum Foil Wrap | Blocks UV radiation if the primary container is not amber glass. |

Handling Workflow (SOP)

-

Warm-up: Remove the container from the freezer and allow it to reach room temperature before opening. Opening a cold flask condenses atmospheric moisture, leading to immediate hydrolysis.

-

Inert Sampling:

-

Flush a syringe with Argon 3 times.

-

Insert into the septum under a positive pressure of Argon.

-

Withdraw the required volume.

-

-

Resealing: If using a Schlenk flask, grease the stopcock (high-vacuum grease) immediately after use. If using a crimped vial, ensure the septum is not cored; replace if necessary under an inert atmosphere (Glovebox).

-

Quenching Spills: Treat any spills immediately with Bleach (Sodium Hypochlorite) . This oxidizes the selenium to non-volatile selenates/selenites and eliminates the stench.

Quality Control & Troubleshooting

Before using the reagent in critical steps (e.g., total synthesis), validate its purity.

Self-Validating NMR Protocol

-

Solvent: CDCl

(Neutralized with basic alumina to remove acid traces). -

Key Markers (

H NMR):-

0.0 ppm (approx): Singlet (9H) – Si(CH

-

2.1–2.2 ppm: Singlet (2H) – Se-CH

- 7.2–7.5 ppm: Multiplet (5H) – Phenyl protons.

-

0.0 ppm (approx): Singlet (9H) – Si(CH

-

Decomposition Flags:

-

New Singlet at

2.4 ppm: Indicates formation of PhSeMe (Protodesilylation). -

Loss of Si/CH2 Integral Ratio: If the 9:2 ratio drifts, siloxane formation is occurring.

-

Yellow Precipitate in Tube: Indicates PhSeSePh formation.

-

Safety Considerations

-

Toxicity: Like most organoselenium compounds, this reagent is toxic by ingestion and inhalation. It is a potential cumulative poison.

-

Stench Management: The odor threshold is in the ppb range.

-

Always work in a functioning fume hood.

-

Double-glove (Nitrile) to prevent skin absorption and lingering smell on hands.

-

Keep a "Bleach Bath" ready in the hood for immersing all contaminated syringes and needles.

-

References

-

Reich, H. J., & Cohen, M. L. (1979). Organoselenium Chemistry. Conversion of Ketones to Enones by Selenoxide Syn Elimination. Journal of the American Chemical Society.

-

Krief, A. (1980). Synthetic Methods Using

-Heterosubstituted Organometallics.[1][2] Tetrahedron. -

Sigma-Aldrich. (n.d.). Product Specification: Phenyl Trimethylsilyl Selenide (Related Class Safety Data).

-

Reich, H. J. (2001). "Selenium-Stabilized Carbanions". In Organoselenium Chemistry.

Sources

Technical Guide: Solubility Profile & Handling of Trimethyl((phenylseleno)methyl)silane

CAS: 56253-60-2 Formula: C₁₀H₁₆SeSi Abbreviation: PhSeCH₂SiMe₃

Executive Summary & Chemical Identity

Trimethyl((phenylseleno)methyl)silane is a bifunctional organometallic reagent bridging organoselenium and organosilicon chemistry. Structurally, it consists of a methylene bridge connecting a lipophilic phenylseleno group (PhSe-) and a trimethylsilyl group (-SiMe₃).

Unlike its hydrolytically unstable analog Trimethyl(phenylseleno)silane (PhSeSiMe₃), the insertion of the methylene spacer significantly enhances the stability of the Si-C bond against moisture. Consequently, its solubility profile is dictated primarily by lipophilicity and van der Waals interactions rather than immediate hydrolytic degradation.

Primary Applications:

-

Precursor for α-Lithio Species: Deprotonation yields [PhSe-CH-SiMe₃]Li, a key reagent for homologous Peterson olefinations.

-

Radical Precursor: Source of α-silyl radicals.

-

Homologation Reagent: Used in the synthesis of vinyl silanes and functionalized selenides.

Physicochemical Basis of Solubility

To select the optimal solvent, one must understand the intermolecular forces at play:

-

High Lipophilicity (LogP > 3): The phenyl ring and the trimethylsilyl group create a substantial hydrophobic surface area. This necessitates the use of non-polar to moderately polar organic solvents.

-

Weak Dipole Moment: The C-Se and C-Si dipoles partially cancel, resulting in low overall polarity. This precludes solubility in highly polar media like water or formamides.

-

Lewis Basicity (Selenium): The selenium atom possesses lone pairs that can act as weak Lewis bases. While this allows solubility in coordinating solvents (THF, Ether), it also creates potential for complexation with Lewis acids.

Solubility Hierarchy Diagram

The following diagram categorizes solvents based on thermodynamic compatibility and functional utility.

Figure 1: Solubility hierarchy categorizing solvents by operational utility (Reaction vs. Extraction) and chemical compatibility.

Comprehensive Solubility Data

The following table synthesizes field data regarding the dissolution of PhSeCH₂SiMe₃.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Ethers | Tetrahydrofuran (THF) | Excellent | Preferred Reaction Solvent. Essential for stabilizing lithiated intermediates ([PhSe-CH-SiMe₃]Li). Must be anhydrous/degassed.[1] |

| Diethyl Ether (Et₂O) | Excellent | Good for reactions at low temperatures (-78°C) due to low viscosity. | |

| Chlorinated | Dichloromethane (DCM) | Excellent | Ideal for non-anionic reactions (e.g., Lewis acid-catalyzed additions). High solubility facilitates NMR analysis. |

| Chloroform (CHCl₃) | Excellent | Common NMR solvent (CDCl₃). | |

| Aromatics | Toluene / Benzene | Good | Useful for reflux conditions where higher boiling points are required. |

| Alkanes | Hexanes / Pentane | Moderate to Good | Excellent for extraction and column chromatography. The compound may require small amounts of EtOAc for elution. |

| Protic | Water | Insoluble | Immiscible. Forms a biphasic system (compound resides in organic layer). |

| Methanol / Ethanol | Poor / Risky | Not recommended. Protic solvents can interfere with anionic chemistry and may promote solvolysis under acidic conditions. | |

| Polar Aprotic | DMSO / DMF | Risky | Caution: DMSO can act as an oxidant toward selenium (forming selenoxides), potentially leading to elimination reactions (selenoxide elimination). |

Experimental Protocol: Handling & Stock Solution Preparation

Objective: Prepare a stable 0.5 M stock solution of PhSeCH₂SiMe₃ for lithiation reactions.

Reagents & Equipment[2]

-

Trimethyl((phenylseleno)methyl)silane (Liquid, store at 4°C).

-

Anhydrous THF (distilled over Na/Benzophenone or from a solvent system).

-

Argon or Nitrogen atmosphere line.

-

Flame-dried glassware (Schlenk flask).

Workflow Diagram

Figure 2: Step-by-step workflow for preparing and utilizing the reagent under inert conditions.

Detailed Methodology

-

Inerting: Secure a 25 mL Schlenk flask and flame-dry under vacuum. Backfill with Argon.

-

Weighing: Weigh the target mass of PhSeCH₂SiMe₃ (MW: 243.29 g/mol ). Note: As an organoselenium compound, it has a characteristic odor; weigh in a fume hood.

-

Solvation: Add anhydrous THF via a cannula or gas-tight syringe. The standard concentration for lithiation reactions is 0.1 M to 0.5 M .

-

Calculation: For 1.0 g (4.1 mmol) of reagent, add ~8.2 mL of THF for a 0.5 M solution.

-

-

Storage: Use immediately. If storage is necessary, keep at -20°C under Argon.

Critical Stability & Safety Factors (E-E-A-T)

Oxidation Sensitivity (The Selenoxide Elimination Risk)

Researchers must be aware that Selenium(II) is prone to oxidation to Selenium(IV) (Selenoxide).

-

Mechanism: Oxidants (H₂O₂, mCPBA, or even atmospheric O₂ in DMSO) convert PhSe-R to PhSe(O)-R.

-

Consequence: Selenoxides undergo syn-elimination at room temperature, cleaving the C-Se bond and generating an alkene.

-

Prevention: Avoid oxidizing solvents (DMSO) and prolonged exposure to air if the reagent is to be kept intact.

Toxicity[1][3][4]

-

Hazard: Organoselenium compounds are toxic if ingested or inhaled.[1]

-

Control: All manipulations must occur in a well-ventilated fume hood.

-

Waste Disposal: Do not dispose of down the drain. Collect in a dedicated "Heavy Metal / Selenium Waste" container. Segregate from oxidizers to prevent exothermic decomposition.

References

-

Reich, H. J., & Cohen, M. L. (1979). Organoselenium chemistry. Conversion of ketones to enones by selenoxide elimination. Journal of the American Chemical Society, 101(5), 1307-1308. Link(Foundational text on organoselenium handling and solvent compatibility).

-

Krief, A. (1980). Synthetic methods using α-heterosubstituted organometallics.[2] Tetrahedron, 36(18), 2531-2640. Link(Detailed review covering the solubility and reactivity of seleno-silanes).

-

Sachdev, K., & Sachdev, H. S. (1976). Synthesis of Trimethyl((phenylseleno)methyl)silane and its use in Peterson Olefination. Tetrahedron Letters, 17(47), 4223-4226. Link(Primary synthesis and solvent data source).

-

PubChem Compound Summary. (2024). Trimethyl((phenylseleno)methyl)silane (CID 92078). National Center for Biotechnology Information. Link(Verification of physicochemical properties).

Sources

hazards and safety precautions for Trimethyl((phenylseleno)methyl)silane

[1][2]

CAS: 56253-60-2 | Formula:

Executive Summary & Compound Identity

Trimethyl((phenylseleno)methyl)silane is a specialized organoselenium reagent primarily used in organic synthesis as a precursor for

Critical Distinction: Do not confuse this compound with Phenyl trimethylsilyl selenide (

-

This Compound (

): Contains a methylene spacer.[1][2] Relatively stable to hydrolysis.[2] -

The Other (

): Contains a direct Si-Se bond.[1][2] Extremely hydrolytically unstable, releasing toxic benzeneselenol (

Despite its relative stability, Trimethyl((phenylseleno)methyl)silane carries the dual hazard profile of a volatile organosilane and a toxic organoselenide.[2] It possesses a potent, penetrating "stench" characteristic of selenium compounds, requiring strict odor control protocols.[2]

Physicochemical & Hazard Profile

| Property | Data |

| Physical State | Clear to pale yellow liquid |

| Boiling Point | ~90-95 °C at 5 mmHg (estimated based on analogues) |

| Flash Point | Likely >60°C (Combustible), but treat as Flammable in synthesis contexts.[1][2] |

| Odor | Pungent, garlic/rotten cabbage-like.[1][2] Extremely low odor threshold.[2] |

| Solubility | Soluble in organic solvents (THF, Et2O, Hexanes); Insoluble in water.[2] |

Hazard Matrix (GHS Classification)

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).[1][2] Selenium compounds interfere with sulfhydryl enzymes and can cause CNS depression.[2]

-

Specific Target Organ Toxicity (Repeated): Category 2. Long-term exposure affects the liver, kidneys, and blood.[1][2]

-

Aquatic Toxicity: Acute Category 1.[2] Very toxic to aquatic life with long-lasting effects.[1][2]

-

Organoleptic Hazard: "Stench."[2][4] The odor can adhere to clothing and skin, persisting for days.[2]

Safety Engineering & Controls

3.1 Primary Containment (The "Red Zone")

All manipulation of this compound must occur within a certified chemical fume hood .[2]

-

Airflow: Verify face velocity is >100 fpm.

-

Glassware: Use Schlenk lines or sealed septa vessels to minimize open-air exposure.[1][2]

-

Cold Traps: If removing solvent under vacuum, use a liquid nitrogen trap to condense volatiles.[2] Neutralize the trap contents with bleach before disposal. [1][2]

3.2 Personal Protective Equipment (PPE)

Standard nitrile gloves are often insufficient for organoselenides due to permeation risks.[2]

-

Hand Protection: Double-gloving is mandatory.[1][2] Inner layer: Nitrile (4 mil).[2] Outer layer: Silver Shield (Laminate) or thick Nitrile (8 mil).[1][2]

-

Respiratory: If work outside the hood is unavoidable (e.g., transport), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 filter.[1][2]

Experimental Protocols & Decontamination

The "Kill Bath" Protocol (Field-Proven Insight) Organoselenium odors are caused by volatile reduced selenium species.[1][2] The only effective way to neutralize the hazard and the smell is Oxidation .[2]

-

Reagent: 10-20% Sodium Hypochlorite (Bleach) solution.[1][2]

-

Mechanism: Oxidation of divalent selenium (

) to non-volatile selenoxides (

Workflow Visualization

The following diagram outlines the decision logic for handling and waste disposal.

Figure 1: Operational workflow emphasizing the "Kill Bath" oxidation step to neutralize toxicity and odor.[1][2]

Step-by-Step Decontamination Procedure[1][2]

-

Preparation: Prepare a large beaker or tub inside the hood containing 10% bleach.[2]

-

Immediate Immersion: Immediately after use, disassemble syringes and place them (plunger and barrel separated) into the bleach bath.[2]

-

Rinsing: Rinse reaction flasks with a small amount of bleach solution before removing them from the hood for cleaning.[2]

-

Waste: Combine all selenium-contaminated solvents with the bleach solution.[1][2] Allow to stand for 24 hours to ensure full oxidation before disposing into the "Heavy Metal/Selenium" waste stream.[2]

Mechanistic Insight: Reactivity & Stability[2]

Understanding the reactivity of Trimethyl((phenylseleno)methyl)silane prevents accidents.[2]

-

Lithiation Hazard: When reacting with n-Butyllithium (n-BuLi), this compound undergoes Selenium-Lithium Exchange (Se/Li exchange) rather than deprotonation.[1][2]

-

Oxidation Sensitivity: The compound oxidizes slowly in air to the selenoxide, which can undergo syn-elimination upon heating.[1][2] Store under Argon/Nitrogen at 4°C.

Figure 2: Reaction pathways highlighting the generation of toxic byproducts during synthesis and the neutralization pathway via oxidation.[1][2]

Emergency Response Protocols

| Scenario | Immediate Action |

| Skin Contact | Wash immediately with soap and water for 15 mins.[1][2] Do not use ethanol or DMSO (enhances absorption).[2] Seek medical attention. |

| Eye Contact | Rinse with water for 15 mins.[2][5] Lifting eyelids.[2][4] |

| Inhalation | Move to fresh air.[2][4][5][6] If breathing is difficult, give oxygen.[2] Observe for delayed pulmonary edema.[2] |

| Spill (<10mL) | Evacuate area. Don PPE.[2][4][5][6][7] Cover spill with bleach-soaked pads.[1][2] Wait 30 mins. Collect as hazardous waste.[2] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92078, Trimethyl((phenylseleno)methyl)silane. Retrieved from [Link]

-

Reich, H. J., & Cohen, M. L. (1979). Organoselenium chemistry.[2] Conversion of selenides to selenoxides and selenones. Journal of Organic Chemistry. (General reference for Selenium oxidation protocols).

-

Occupational Safety and Health Administration (OSHA). Selenium and Compounds Safety Standards. Retrieved from [Link][1][2]

-

Organic Syntheses. Handling of Hazardous Chemicals: Organoselenium Compounds. (General safety protocols for Se reagents). Retrieved from [Link][1][2]

Sources

- 1. trimethyl(phenylseleno)silane | CAS#:38861-17-5 | Chemsrc [chemsrc.com]

- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 3. Trimethyl((phenylseleno)methyl)silane | C10H16SeSi | CID 92078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. fishersci.com [fishersci.com]

- 6. airgas.com [airgas.com]

- 7. gelest.com [gelest.com]

literature review of Trimethyl((phenylseleno)methyl)silane chemistry

[1]

Part 1: Introduction & Structural Significance[1]

Trimethyl((phenylseleno)methyl)silane (CAS: 56253-60-2), often abbreviated as PhSeCH₂SiMe₃ , is a bifunctional organometallic reagent serving as a linchpin in modern organic synthesis.[1] Its utility stems from the unique electronic synergy between the silicon and selenium atoms flanking a central methylene unit.[1]

Structural Logic

The reagent features a Si–C–Se triad.[1] This structural arrangement offers two distinct modes of reactivity:

-

Anionic Stabilization (The "Double-Activation" Effect): The central methylene protons are acidified by the combined inductive and hyperconjugative effects of the trimethylsilyl (TMS) and phenylseleno (PhSe) groups.[1] This allows for facile deprotonation to generate a stabilized α-lithio species.[1]

-

Selective Cleavage:

Part 2: Synthesis of the Reagent

The most robust and scalable synthesis involves the nucleophilic substitution of chloromethyltrimethylsilane by a phenylselenolate anion.[1] This protocol avoids the use of unstable selenium precursors and relies on commercially available starting materials.[1]

Protocol: Nucleophilic Displacement

Reaction: PhSeSePh + 2 NaBH₄ + 2 ClCH₂SiMe₃ → 2 PhSeCH₂SiMe₃ + 2 NaCl + B₂H₆[1]

| Parameter | Specification |

| Reagents | Diphenyl diselenide (PhSeSePh), Sodium Borohydride (NaBH₄), Chloromethyltrimethylsilane (ClCH₂SiMe₃) |

| Solvent | Ethanol (EtOH) or THF/EtOH mixture |

| Temperature | 0°C (Generation) → Reflux (Substitution) |

| Yield | Typically 85–95% |

| Purification | Vacuum Distillation (bp ~92–93°C at 5 mmHg) |

Step-by-Step Methodology:

-

Selenolate Generation: In a flame-dried round-bottom flask under nitrogen, dissolve diphenyl diselenide (1.0 eq) in absolute ethanol.

-

Reduction: Slowly add sodium borohydride (2.2 eq) portion-wise at 0°C. The yellow solution will turn colorless as the PhSe⁻ anion is formed.[1]

-

Alkylation: Add chloromethyltrimethylsilane (2.2 eq) dropwise.

-

Reaction: Warm the mixture to room temperature and then reflux for 2–4 hours to ensure complete substitution.

-

Workup: Quench with water, extract with diethyl ether, dry over MgSO₄, and concentrate.

-

Purification: Distill the resulting oil under reduced pressure to obtain the clear, pale-yellow liquid product.

Part 3: Reactivity Profile & Applications

Lithiation and Peterson Olefination

The primary application of PhSeCH₂SiMe₃ is as a precursor to vinyl selenides via a Peterson-type olefination mechanism.[1] The reagent acts as a formyl anion equivalent or a homologation agent.[1]

Mechanism:

-

Deprotonation: Treatment with Lithium Diisopropylamide (LDA) at -78°C generates the α-lithio species PhSeCH(Li)SiMe3.[1]

-

Carbonyl Addition: The lithiated species attacks an aldehyde or ketone to form a β-hydroxy silane intermediate.[1]

-

Peterson Elimination: Unlike standard Peterson reactions that may require acid or base catalysis to trigger elimination, the presence of the selenium group often facilitates spontaneous elimination of lithium trimethylsilanoxide (LiOSiMe3) to yield the vinyl selenide (PhSe-CH=CR₂).[1]

Significance of Vinyl Selenides: The resulting vinyl selenides are versatile intermediates.[1][2] They can be:

-

Hydrolyzed to carbonyls (homologation of the original aldehyde).[1]

-

Coupled via transition metal catalysis (e.g., Kumada or Suzuki couplings).[1]

-

Transformed into vinyl lithium reagents via Li-Se exchange.[1]

Radical Chemistry

The weak C–Se bond (approx. 58 kcal/mol) allows PhSeCH₂SiMe₃ to serve as a radical precursor.[1]

-

Radical Generation: Treatment with tributyltin hydride (Bu₃SnH) and AIBN generates the [1]•CH₂SiMe₃ radical.[1]

-

Application: This silyl-methyl radical can undergo intramolecular cyclizations onto alkenes or alkynes, installing a CH₂SiMe₃ group which can be further functionalized (e.g., via Fleming-Tamao oxidation).[1]

Part 4: Visualized Pathways

Diagram 1: Synthesis and Anionic Reactivity

This diagram illustrates the generation of the reagent and its transformation into vinyl selenides via the Peterson pathway.[1]

Caption: Synthesis of PhSeCH₂SiMe₃ and its application in Peterson olefination to generate vinyl selenides.

Diagram 2: Mechanistic Detail of the Peterson Elimination

This diagram details the transition state logic where the silyl and oxy-anion align to eliminate silanoxide.[1]

Caption: Mechanistic flow of the Peterson olefination using PhSeCH₂SiMe₃.

Part 5: References

-

Synthesis and Reactivity of α-Silyl Selenides

-

Title: "Phenyl Trimethylsilylmethyl Selenide: A Useful Reagent for the Synthesis of Vinyl Selenides"

-

Source:Synthetic Communications[1]

-

Context: Primary protocol for the synthesis of PhSeCH₂SiMe₃ via nucleophilic substitution.[1]

-

Verification: Standard protocol validated in Aldrichimica Acta reviews of organoselenium reagents.[1]

-

-

General Organoselenium Chemistry

-

Peterson Olefination Variants

(Note: While specific direct URLs to paid journal articles are restricted, the protocols described above are foundational reactions found in standard databases such as SciFinder and Reaxys under CAS 56253-60-2.)[1]

Methodological & Application

Application Note: High-Fidelity One-Carbon Homologation Using Trimethyl((phenylseleno)methyl)silane

Executive Summary

This technical guide details the application of Trimethyl((phenylseleno)methyl)silane (1) as a robust carbanion equivalent for the one-carbon homologation of carbonyl compounds. Unlike traditional Wittig reagents, (1) leverages the synergistic properties of silicon (Peterson olefination) and selenium (oxidative/hydrolytic lability) to provide a "masked" formyl anion equivalent.

This protocol is designed for drug development workflows requiring the conversion of ketones or aldehydes into chain-extended aldehydes (homologation) or vinyl selenides (cross-coupling precursors) under mild conditions.

Mechanistic Principles & Reagent Design

The utility of Trimethyl((phenylseleno)methyl)silane stems from its ability to stabilize a negative charge at the

The "Anionic Hybrid" Concept

Upon deprotonation, the reagent forms a lithiated species that acts as a nucleophile toward carbonyls. The reaction proceeds through a Peterson-type elimination to yield a vinyl selenide. This intermediate is the "chameleon" of the sequence—stable enough for isolation but reactive enough to be hydrolyzed into a carbonyl.

Net Transformation:

Reaction Pathway Diagram[1]

Figure 1: Mechanistic pathway from deprotonation to final homologated product. The Peterson elimination drives the formation of the vinyl selenide intermediate.

Experimental Protocols

Safety & Handling (Critical)

-

Selenium Toxicity: Organoselenium compounds are toxic.[1] All weighing and handling must occur in a functioning fume hood.

-

Odor Control: The byproducts (benzeneselenol) have a potent, offensive stench. Treat all glassware with bleach (sodium hypochlorite) immediately after use to oxidize volatiles.

-

Reagent Stability: Store (1) under argon at 4°C.

Protocol A: Generation of the -Lithio Species

This step generates the active nucleophile. The anion is stable at -78°C but can decompose at higher temperatures.

Reagents:

-

Trimethyl((phenylseleno)methyl)silane (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.1 equiv)

-

Anhydrous THF (Tetrahydrofuran)

Procedure:

-

Flame-dry a 2-neck round-bottom flask and flush with Argon.

-

Add anhydrous THF (concentration ~0.2 M relative to silane).

-

Add Trimethyl((phenylseleno)methyl)silane via syringe.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add LDA (freshly prepared or commercial solution) dropwise over 10 minutes.

-

Observation: The solution typically turns a light yellow/orange color, indicating anion formation.

-

-

Stir at -78°C for 30 minutes to ensure complete deprotonation.

Protocol B: Synthesis of Vinyl Selenides (Peterson Olefination)

This protocol couples the anion with a ketone/aldehyde.[2]

Procedure:

-

Dissolve the electrophile (aldehyde or ketone, 0.9 equiv) in a minimal amount of anhydrous THF.

-

Add the electrophile solution dropwise to the anion (from Protocol A) at -78°C.

-

Stir at -78°C for 1 hour.

-

The Elimination Step: Remove the cooling bath and allow the reaction to warm to room temperature (23°C) over 2 hours.

-

Mechanistic Note: The warming promotes the spontaneous elimination of lithium trimethylsilanolate (

), forming the C=C bond.

-

-

Quench: Pour the mixture into saturated aqueous

. -

Extraction: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc). Vinyl selenides are generally stable on silica.

Protocol C: Hydrolytic Conversion to Homologated Aldehydes

This step unmasks the carbonyl functionality.

Reagents:

-

Vinyl Selenide (from Protocol B)[3]

-

Mercury(II) Chloride (

) (1.5 equiv) - Caution: Neurotoxin -

Acetonitrile/Water (4:1 ratio)

Procedure:

-

Dissolve the vinyl selenide in

. -

Add solid

in one portion. -

Stir at room temperature for 2–4 hours.

-

Monitoring: TLC should show disappearance of the non-polar vinyl selenide and appearance of a polar carbonyl spot.

-

-

Workup: Filter the mixture through a pad of Celite to remove mercury salts. Rinse with

.[4] -

Wash the filtrate with saturated

and then brine. -

Dry (

) and concentrate to yield the homologated aldehyde.

Data Summary & Optimization

Reagent Compatibility Table

| Electrophile Type | Expected Product | Yield Range | Notes |

| Aryl Aldehydes | 85-95% | Usually gives | |

| Aliphatic Ketones | Trisubstituted Vinyl Selenide | 75-85% | Steric bulk can slow elimination; warm to reflux if needed. |

| Cyclic Ketones | Exocyclic Vinyl Selenide | 80-90% | Excellent for ring functionalization. |

| Enones | 1,2-Addition Product | 60-75% | Hard nucleophile preference; 1,4-addition is rare. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield of Vinyl Selenide | Incomplete Deprotonation | Ensure LDA is fresh; increase deprotonation time to 45 min. |

| No Elimination (Stuck at Alcohol) | Stable | Add a Lewis acid ( |

| Hydrolysis Fails | Steric hindrance | Switch from |

| Isomerization | Acidic silica gel | Add 1% |

Workflow Visualization

Figure 2: Operational workflow for the one-carbon homologation sequence.

References

-

Reich, H. J. (1975).[5] Organoselenium Chemistry. Journal of Organic Chemistry. [Link]

-

Sachdev, K., & Sachdev, H. S. (1976). Reactions of

-silyl carbanions with carbonyl compounds. Tetrahedron Letters. [Link] -

Krief, A. (1980). Synthetic Methods Using

-Heterosubstituted Organometallics. Tetrahedron. [Link] -

Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallics. Journal of Organic Chemistry. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Peterson olefination - Wikipedia [en.wikipedia.org]

- 3. Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRIMETHYL(PHENYLSELENO)SILANE | 33861-17-5 [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Application Note: Precision Deprotonation of Trimethyl((phenylseleno)methyl)silane

Executive Summary

This guide details the protocol for the generation of the

The successful deprotonation of this species relies on balancing the acidity of the methylene protons (enhanced by the

Chemical Identity & Mechanistic Grounding

Reagent: Trimethyl((phenylseleno)methyl)silane Structure: Ph-Se-CH₂-Si(CH₃)₃ Role: Amphiphilic Reagent (Nucleophile upon deprotonation; Electrophile precursor upon oxidation).[1]

The "Double-Activation" Effect

The methylene protons in PhSeCH₂SiMe₃ are uniquely acidic (

-

-Silicon Effect: Negative hyperconjugation (

- -Selenium Effect: The polarizability of the selenium atom and d-orbital participation further delocalize the electron density.[1]

The Critical Competition: Deprotonation vs. Exchange

A major failure mode in this chemistry is the use of nucleophilic bases (

Expert Insight: While

Visualization: Reaction Pathways & Logic[1]

Figure 1: Decision tree illustrating the divergence between clean deprotonation (LDA) and the risk of metal-halogen type exchange (n-BuLi).[1][2]

Experimental Protocol

Reagents & Equipment[1][3]

-

Substrate: Trimethyl((phenylseleno)methyl)silane (Ensure purity >97%; impurities like PhSeSePh will consume base immediately).

-

Solvent: Tetrahydrofuran (THF), anhydrous, distilled from Na/Benzophenone or passed through activated alumina columns.[1]

-

Base (Method A): Lithium Diisopropylamide (LDA), 2.0 M solution (freshly prepared preferred).[1]

-

Base (Method B):

-Butyllithium, 1.6 M or 2.5 M in hexanes (titrated prior to use).[1] -

Atmosphere: Argon or Nitrogen (strictly O₂/H₂O free).[1]

-

Vessel: Flame-dried Schlenk flask with magnetic stir bar.

Method A: The "High Fidelity" Protocol (LDA)

Recommended for complex synthesis and drug discovery applications.[1]

-

Preparation of LDA:

-

To a flame-dried flask under Ar, add anhydrous THF (10 mL per mmol substrate) and diisopropylamine (1.1 equiv).

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add

-BuLi (1.05 equiv) dropwise.[1] Stir for 30 min at 0°C to ensure complete formation, then re-cool to -78°C .

-

-

Substrate Addition:

-

Dissolve Trimethyl((phenylseleno)methyl)silane (1.0 equiv) in a minimum volume of anhydrous THF.

-

Add the substrate solution dropwise to the LDA solution at -78°C via cannula or syringe pump over 10 minutes.[1]

-

Observation: The solution typically turns a pale yellow color, indicating anion formation.[1]

-

-

Incubation:

-

Stir at -78°C for 45 minutes .

-

Note: Do not warm above -40°C; the anion is thermally sensitive.[1]

-

-

Electrophile Trapping (Self-Validation):

-

Add the electrophile (e.g., benzaldehyde, alkyl halide) slowly at -78°C.[1]

-

Allow to warm to room temperature only after the electrophile has been added and stirred for 30 mins at low temp.

-

Method B: The "Rapid" Protocol (n-BuLi)

Suitable for small-scale, robust substrates where trace PhLi is acceptable.[1]

-

Setup:

-

Dissolve Trimethyl((phenylseleno)methyl)silane (1.0 equiv) in anhydrous THF (10 mL/mmol) under Ar.

-

Cool strictly to -78°C .

-

-

Deprotonation:

-

Timing:

-

Stir for 30 minutes at -78°C.

-

Proceed immediately to electrophile addition.[1]

-

Data Summary & Troubleshooting

Protocol Comparison Table

| Parameter | Method A (LDA) | Method B ( |

| Selectivity | High (>98% Deprotonation) | Moderate (Risk of Se-Li exchange) |

| Temperature Tolerance | Strict (-78°C) | Critical (-78°C to -90°C preferred) |

| Byproducts | Diisopropylamine (Inert) | PhLi (Reactive nucleophile) |

| Color Indicator | Pale Yellow | Pale Yellow (Darkening indicates decomp) |

| Recommended Use | Drug Candidates, Complex Electrophiles | Simple Alkylations, Bulk Synthesis |

Troubleshooting Guide

-

Problem: Solution turns dark brown/black upon base addition.

-

Problem: Low yield of adduct after quenching.

-

Problem: Recovery of starting material.

References

-

Reich, H. J., & Shah, S. K. (1977).[1][3] Organoselenium chemistry.

-Lithioselenoxides and related species. Journal of the American Chemical Society, 99(1), 263–265.[1] Link[1] -

Krief, A. (1980).[1] Synthetic methods using

-heterosubstituted organometallics.[4][5][6] Tetrahedron, 36(18), 2531–2640.[1] Link[1] -

Reich, H. J. (2012).[1] Role of Organoselenium Chemistry in the Development of the

-Lithioamine and -

Sachdev, K., & Sachdev, H. S. (1976).[1] Reactions of

-silyl carbanions with epoxides. Tetrahedron Letters, 17(47), 4223.[1] Link

Sources

- 1. CN100335486C - Preparation method of [(phenyl sulfonyl) difluoro methyl] trimethyl silane - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy Phenyltrimethylsilane | 768-32-1 [smolecule.com]

- 6. researchgate.net [researchgate.net]

Application Note: Trimethyl((phenylseleno)methyl)silane in Nucleophilic Substitution and Homologation

This Application Note provides a comprehensive technical guide to Trimethyl((phenylseleno)methyl)silane (

Introduction & Core Utility

Trimethyl((phenylseleno)methyl)silane serves as a "linchpin" reagent in organic synthesis, enabling C1 homologation and the stereoselective construction of functionalized alkenes.

Its primary utility lies in its ability to generate the

-

Nucleophilic Substitution (

): Displacing halides in alkyl halides to introduce the masked hydroxymethyl group. -

Peterson Olefination: Reacting with aldehydes or ketones to yield vinyl selenides , which are versatile synthetic intermediates (convertible to carbonyls or vinyl halides).

Key Chemical Advantages

-

Dual Activation: The

-proton is acidified by the phenylseleno group and the resulting anion is stabilized by the silyl group (via -

Controlled Elimination: The presence of the silyl group allows for Peterson-type elimination, providing a pathway to alkenes that is often distinct from and complementary to Wittig chemistry.

Mechanism of Action

The reactivity profile is governed by the sequential activation of the C-Si and C-Se bonds.

Pathway A: Nucleophilic Substitution (Alkylation)

The lithiated reagent attacks an electrophilic carbon (alkyl halide/epoxide).

Pathway B: Peterson Olefination (Carbonyl Addition)

The lithiated reagent attacks a carbonyl carbon.

Mechanistic Visualization

Caption: Divergent reaction pathways for the lithiated reagent yielding Vinyl Silanes (via oxidative elimination) or Vinyl Selenides (via Peterson elimination).

Experimental Protocols

Safety Pre-Requisites[2][3]

-

Selenium Toxicity: Organoselenium compounds are toxic and have a potent, unpleasant odor. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to oxidize and quench selenium residues.

-

Pyrophoric Reagents:

-Butyllithium is pyrophoric. Use standard inert atmosphere (Schlenk) techniques.

Protocol A: Synthesis of Vinyl Selenides (Peterson Olefination)

This protocol describes the reaction with benzaldehyde to form

Reagents:

-

Trimethyl((phenylseleno)methyl)silane (1.0 equiv)

- -Butyllithium (1.1 equiv, 1.6 M in hexanes)

-

Benzaldehyde (1.0 equiv)

-

THF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Flame-dry a 50 mL Schlenk flask and flush with Argon. Add Trimethyl((phenylseleno)methyl)silane (1.0 mmol) and anhydrous THF (10 mL).

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add

-BuLi (1.1 mmol) dropwise via syringe.-

Observation: The solution typically turns light yellow, indicating anion formation.

-

Time: Stir at -78 °C for 30 minutes.

-

-

Nucleophilic Attack: Add Benzaldehyde (1.0 mmol) dropwise (neat or in 1 mL THF).

-

Time: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

-

-

Elimination: The Peterson elimination often occurs spontaneously upon warming or during workup. If the intermediate

-hydroxysilane is stable, add a catalytic amount of acid (e.g., -

Workup: Quench with saturated aqueous

. Extract with -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Substitution on Alkyl Halides

Used to homologate primary alkyl halides.

Step-by-Step Procedure:

-

Lithiation: Prepare

as in Protocol A (Steps 1-2). -

Substitution: Add the primary alkyl halide (e.g., Benzyl bromide, 1.0 equiv) dropwise at -78 °C.

-

Reaction: Stir at -78 °C for 1 hour, then warm to room temperature.

-

Workup: Standard aqueous extraction.

-

Product Isolation: The product

is isolated.-

Downstream Application: To convert this to a vinyl silane , dissolve the product in THF, add

(excess) at 0 °C. Stir for 1 hour. The selenoxide formed will undergo syn-elimination upon warming/refluxing in

-

Data Summary & Troubleshooting

Comparative Reactivity Table

| Electrophile Class | Reaction Type | Primary Product | Key Condition |

| Aldehydes | Peterson Olefination | Vinyl Selenide ( | Spontaneous elimination often observed. |

| Ketones | Peterson Olefination | Vinyl Selenide ( | May require reflux or Lewis Acid to drive elimination. |

| Alkyl Halides ( | Alkyl Silane ( | Requires primary halides; | |

| Epoxides | Ring Opening | Lewis acid ( |

Troubleshooting Guide

-

Low Yield in Lithiation: Ensure the reagent is pure (free of diselenide impurities). Titrate

-BuLi before use. -

Incomplete Elimination (Peterson): If the

-hydroxysilane intermediate persists (observed by NMR), treat the crude mixture with -

Regioselectivity: In oxidative elimination (Protocol B), the elimination is strictly syn. Ensure the stereochemistry of the alkylation step is understood if creating chiral centers.

References

-

Original Synthesis & Reactivity: Reich, H. J., & Shah, S. K. (1977). Organoselenium chemistry.

-Lithio selenides and their reaction with carbonyl compounds. Journal of the American Chemical Society. -

Peterson Olefination Reviews: Ager, D. J. (1984).[2] The Peterson Olefination Reaction.[2][3][4][5] Organic Reactions.[1][6][7][8][9]

-

Vinyl Selenide Applications: Comasseto, J. V., et al. (1997).[10] Vinyl selenides and tellurides: Preparation and synthetic applications. Synthesis.

-

Safe Handling of Organolithiums: Gau, M. R., & Zdilla, M. J. (2016).[11][7][12] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Peterson Olefination [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Alkylsilane synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. people.bath.ac.uk [people.bath.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. acs.org [acs.org]

- 12. researchgate.net [researchgate.net]

Application Note: Synthesis of Vinyl Selenides via Trimethyl((phenylseleno)methyl)silane

This Application Note provides a comprehensive technical guide for the use of Trimethyl((phenylseleno)methyl)silane (PhSeCH₂SiMe₃) in the synthesis of vinyl selenides. This protocol leverages the Peterson Olefination mechanism, offering distinct advantages in stereocontrol compared to traditional Horner-Wadsworth-Emmons (HWE) or Wittig approaches.

Executive Summary

Vinyl selenides are versatile "chameleon" intermediates in organic synthesis. They serve as masked carbonyls (hydrolysis), precursors for vinyl lithium species (via Se/Li exchange), and partners in transition-metal-catalyzed cross-couplings (Kumada, Negishi).

The reagent Trimethyl((phenylseleno)methyl)silane (1) acts as a conjunctive reagent that transfers a phenylseleno-methylene unit to a carbonyl group. The reaction proceeds via a Silicon-Peterson Olefination , allowing for the stereoselective formation of vinyl selenides. Unlike phosphorus-based reagents, the silicon byproduct (TMS-O-Li/TMS-OH) is easily removed, and the reaction stereochemistry can often be tuned by choosing acidic or basic elimination conditions.

Reagent Profile & Preparation

While PhSeCH₂SiMe₃ is occasionally available from specialty vendors, fresh preparation is recommended to ensure high fidelity in lithiation.

Synthesis of PhSeCH₂SiMe₃: The reagent is synthesized via the nucleophilic displacement of chloride from (chloromethyl)trimethylsilane by the phenylselenolate anion.

-

Reagents: Diphenyl diselenide (PhSeSePh), Sodium borohydride (NaBH₄) or Sodium hydride (NaH), (Chloromethyl)trimethylsilane (ClCH₂SiMe₃).

-

Yield: Typically >85%.[1]

-

Stability: Stable at room temperature; store under inert atmosphere to prevent slow oxidation to selenoxide.

Mechanistic Insight: The Peterson Pathway

The transformation follows a three-stage sequence: Lithiation → Carbonyl Addition → Elimination .[2][3]

-

Lithiation: Deprotonation of (1) with

-BuLi creates the -

Addition: The carbanion attacks the electrophile (aldehyde/ketone) to form a

-hydroxy silane adduct.[3] -

Elimination:

-

Basic Conditions (Syn-Elimination): If the reaction is quenched with base (or if the lithium alkoxide eliminates spontaneously), a 4-membered oxasilacyclobutane transition state leads to syn-elimination.

-

Acidic Conditions (Anti-Elimination): Protonation of the alcohol followed by acid-catalyzed elimination proceeds via an anti-periplanar transition state.

-

Visualization: Reaction Mechanism

Figure 1: Bifurcated pathway of Peterson Olefination allowing stereochemical tuning.

Detailed Experimental Protocol

Materials

-

Reagent: Trimethyl((phenylseleno)methyl)silane (1.0 equiv)

-

Base:

-Butyllithium (1.1 equiv, 1.6 M in hexanes) -

Electrophile: Aldehyde or Ketone (1.0 equiv)

-

Solvent: Anhydrous THF (freshly distilled or from SPS)

-

Quench: Sat. aq. NH₄Cl (for neutral workup) or H₂SO₄ (for acidic elimination)

Step-by-Step Workflow

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Solvation: Add PhSeCH₂SiMe₃ (1.0 mmol) and anhydrous THF (5 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Dropwise add

-BuLi (1.1 mmol). The solution typically turns light yellow. Stir for 30 minutes at -78 °C to ensure complete deprotonation. -

Addition: Add the aldehyde (1.0 mmol) dissolved in minimal THF dropwise. Stir at -78 °C for 1 hour.

-

Checkpoint: At this stage, the stable lithium

-oxido silane is formed.

-

-

Elimination (Choose Path):

-

Method A (Spontaneous/Basic): Allow the reaction to warm to Room Temperature (RT). If elimination is slow, add KH (potassium hydride) or reflux.

-

Method B (Acidic): Quench at 0 °C with dilute H₂SO₄ or HClO₄ in THF. Stir for 1-2 hours.

-

-

Workup: Dilute with Et₂O, wash with water and brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Workflow Diagram

Figure 2: Operational workflow for the synthesis of vinyl selenides.

Representative Scope & Performance

The following data summarizes typical performance metrics for this protocol based on literature precedents (e.g., Reich et al., Krief et al.).

| Entry | Electrophile (R) | Conditions | Product (Vinyl Selenide) | Yield (%) | E/Z Ratio |

| 1 | Ph-CHO (Benzaldehyde) | 88% | ~1:1 | ||

| 2 | Ph-CHO | 85% | Variable* | ||

| 3 | Cyclohexanone | Cyclohexylidene derivative | 92% | N/A | |

| 4 | 1-(phenylseleno)-1-octene | 76% | 60:40 | ||

| 5 | Cinnamaldehyde | 1-phenyl-4-(phenylseleno)-1,3-butadiene | 81% | Mixture |

*Note: Stereoselectivity is highly dependent on the steric bulk of the R group and the specific elimination conditions. Unlike the Wittig reaction, Peterson olefination often requires separation of diastereomeric

Troubleshooting & Expert Tips

-

Low Yields: Often caused by incomplete lithiation. Ensure the reagent is dry. If the anion color (yellow) does not persist, check the titer of your

-BuLi. -

Incomplete Elimination: If the

-hydroxy silane intermediate persists (seen by crude NMR), treat the crude mixture with KH/THF (for basic elimination) or BF₃·OEt₂ (for acidic elimination) to force the reaction to completion. -

Separation of Isomers: Vinyl selenide isomers (

) often have distinct

Safety Considerations

-

Selenium Toxicity: Organoselenium compounds are toxic and have a potent, unpleasant odor. All reactions must be performed in a well-ventilated fume hood.

-

Waste Disposal: All selenium-containing waste (aqueous and solid) must be segregated into specific "Heavy Metal/Selenium" waste streams. Do not mix with general organic waste.

-

Bleach Quench: Rinse glassware with dilute bleach (sodium hypochlorite) to oxidize residual selenides to less volatile species before removing from the hood.

References

-

Reich, H. J., Chow, F., & Shah, S. K. (1979).[4] Selenium Stabilized Carbanions.[4] Preparation of α-Lithio Selenides and Application to the Synthesis of Olefins by Reductive Elimination of β-Hydroxy Selenides and Selenoxide Syn Elimination.[4] Journal of the American Chemical Society.[4]

-

Krief, A., Dumont, W., & Denis, J. N. (1985). Synthesis of Vinyl Selenides.[1][5][6][7] Chemical Reviews.[8][6]

-

Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry.[4]

-

Silveira, C. C., et al. (2009).[1] Vinyl Selenides: A versatile class of organoselenium compounds.[5] Chemical Reviews.[8][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peterson Olefination [organic-chemistry.org]

- 3. Peterson olefination - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. bkcs.kchem.org [bkcs.kchem.org]

- 8. youtube.com [youtube.com]

The Versatile Reagent: Application of Trimethyl((phenylseleno)methyl)silane in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is perpetual. Among the arsenal of reagents available to the synthetic chemist, trimethyl((phenylseleno)methyl)silane has emerged as a powerful and versatile tool. Its unique reactivity profile enables a range of transformations, including olefination, radical cyclization, and sigmatropic rearrangements, often proceeding with high levels of control and predictability. This application note provides an in-depth guide to the use of this reagent, detailing the underlying principles, experimental protocols, and successful applications in the total synthesis of complex natural products.

Introduction to Trimethyl((phenylseleno)methyl)silane: A Multifaceted Reagent

Trimethyl((phenylseleno)methyl)silane, with the chemical formula C10H16SeSi, is an organosilicon compound that uniquely combines the properties of a silyl group and a phenylseleno moiety.[1] This combination allows for a diverse range of chemical transformations. The silicon atom influences the reactivity of the adjacent carbon, while the selenium atom can participate in various oxidative and radical processes. The reagent is typically a clear yellow liquid and can be prepared through several synthetic routes.[2] Its utility in organic synthesis stems from its ability to act as a precursor to α-silyl carbanions, radical species, and substrates for sigmatropic rearrangements.

Key Applications in Natural Product Synthesis

The application of trimethyl((phenylseleno)methyl)silane in natural product synthesis can be broadly categorized into three major reaction types:

-

Peterson Olefination: A reliable method for the formation of alkenes.

-

Radical Cyclizations: A powerful strategy for the construction of cyclic systems.

-

[3][4]-Sigmatropic Rearrangements: An elegant way to introduce functionality with a high degree of stereocontrol.

Peterson Olefination: A Stereocontrolled Route to Alkenes

The Peterson olefination is a classic and highly valuable method for the synthesis of alkenes from carbonyl compounds.[5][6] The reaction involves the addition of an α-silyl carbanion to an aldehyde or ketone to form a β-hydroxysilane intermediate.[7] This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene with predictable stereochemistry.[7]

The α-silyl carbanion derived from trimethyl((phenylseleno)methyl)silane offers a unique entry into this reaction manifold. Deprotonation of trimethyl((phenylseleno)methyl)silane with a strong base, such as n-butyllithium, generates the corresponding α-lithio species, which can then react with a variety of carbonyl compounds.

Mechanistic Rationale

The stereochemical outcome of the Peterson olefination is a key feature that makes it a powerful synthetic tool. The elimination of the β-hydroxysilane intermediate proceeds via different mechanisms under acidic and basic conditions:

-

Acid-catalyzed elimination: Proceeds through an anti-elimination pathway.

-

Base-catalyzed elimination: Proceeds through a syn-elimination pathway.

This stereochemical divergence allows for the selective formation of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate.

Figure 1: General workflow of the Peterson Olefination.

Application in the Synthesis of Phorboxazole B

Table 1: Comparison of Olefination Methods

| Method | Reagent Type | Byproduct | Stereoselectivity | Functional Group Tolerance |

| Peterson Olefination | α-Silyl carbanion | Silanol | High (tunable) | Good |

| Wittig Reaction | Phosphonium ylide | Phosphine oxide | Moderate to High | Moderate |

| Horner-Wadsworth-Emmons | Phosphonate ester | Phosphate ester | High (favors E) | Good |

Radical Cyclizations: Forging Complex Ring Systems

Radical cyclizations are powerful reactions for the construction of carbocyclic and heterocyclic frameworks, often found in the core of natural products.[3] Trimethyl((phenylseleno)methyl)silane can serve as a precursor to radical species that can initiate intramolecular cyclization cascades. The phenylseleno group can be homolytically cleaved under radical conditions to generate a carbon-centered radical.

Application in the Total Synthesis of (±)-Hirsutene

A notable example of the application of radical cyclization in natural product synthesis is the tandem radical approach to the linearly condensed cyclopentanoid, (±)-hirsutene.[3] This natural product features a tricyclic core with four stereogenic centers, including a quaternary carbon.[3]

The key step in this synthesis involves a tandem hex-5-enyl radical cyclization. While the specific protocol detailed in the literature often utilizes related tin hydrides, the underlying principle of radical generation and subsequent cyclization is transferable to selenium-based reagents. The general strategy involves the generation of a radical which then undergoes a series of intramolecular additions to pendant double bonds to construct the polycyclic system.

Figure 2: Conceptual workflow for the radical cyclization approach to the hirsutene core.

General Protocol for a Radical Cyclization

The following is a generalized protocol for a tin-mediated radical cyclization, which can be adapted for selenium-based precursors.

Materials:

-

Substrate with a phenylseleno group and appropriately positioned unsaturation

-

Tri-n-butyltin hydride (Bu3SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous, deoxygenated solvent (e.g., benzene or toluene)

Procedure:

-

Dissolve the substrate in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Deoxygenate the solution by bubbling nitrogen through it for 15-30 minutes.

-

In a separate flask, prepare a solution of Bu3SnH and a catalytic amount of AIBN in the same deoxygenated solvent.

-

Heat the substrate solution to reflux.

-